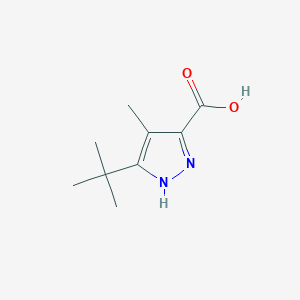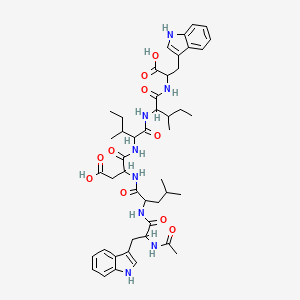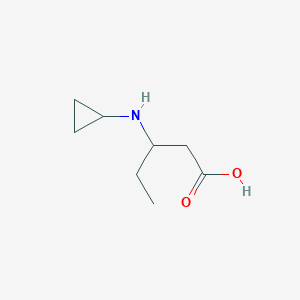![molecular formula C11H16Cl2N4 B12307301 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307301.png)
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,5-a]pyrimidine core is a structural analog of purine bases, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine N-oxides, while reduction can produce reduced imidazo[1,5-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for studying enzyme functions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a similar core structure, known for its use in pharmaceuticals and agrochemicals.
Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern, also studied for its biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its ability to bind with various biological targets and its potential therapeutic applications.
Uniqueness
4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring, which can enhance its biological activity and selectivity. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H16Cl2N4 |
|---|---|
Molekulargewicht |
275.17 g/mol |
IUPAC-Name |
4-piperidin-4-ylimidazo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-4-12-5-2-9(1)10-3-6-14-11-7-13-8-15(10)11;;/h3,6-9,12H,1-2,4-5H2;2*1H |
InChI-Schlüssel |
YOTSXPIJLXQKPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=NC3=CN=CN23.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)

![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)


![[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12307288.png)

![5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)



